molecular formula C19H21NO4 B5698393 N-(4-acetylphenyl)-3,5-diethoxybenzamide

N-(4-acetylphenyl)-3,5-diethoxybenzamide

Cat. No. B5698393
M. Wt: 327.4 g/mol
InChI Key: OAZPKKPUNVOQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-3,5-diethoxybenzamide, also known as ethyl 4-acetyl-3,5-diethoxybenzoate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides and is synthesized through a multi-step process that involves the reaction of 4-acetylphenol with 3,5-diethoxybenzoyl chloride.

Mechanism of Action

The exact mechanism of action of N-(4-acetylphenyl)-3,5-diethoxybenzamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines. This leads to a reduction in the overall inflammatory response.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, this compound has also been found to possess several other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to possess antioxidant properties and can scavenge free radicals, which are involved in the development of several diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-acetylphenyl)-3,5-diethoxybenzamide in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for several inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-3,5-diethoxybenzamide. One area of research is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is its potential use as an anticancer agent. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3,5-diethoxybenzamide involves several steps. The first step involves the reaction of 4-acetylphenol with thionyl chloride to form 4-acetylphenyl chloride. The second step involves the reaction of 3,5-diethoxybenzoic acid with thionyl chloride to form 3,5-diethoxybenzoyl chloride. Finally, the two intermediates are reacted together in the presence of a base to form the desired product.

Scientific Research Applications

N-(4-acetylphenyl)-3,5-diethoxybenzamide has been found to possess several potential therapeutic applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are involved in the development of several inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

N-(4-acetylphenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-23-17-10-15(11-18(12-17)24-5-2)19(22)20-16-8-6-14(7-9-16)13(3)21/h6-12H,4-5H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZPKKPUNVOQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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